molecular formula C10H19NO2 B1398065 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl- CAS No. 155041-71-7

2-Propenamide, N-(6-hydroxyhexyl)-2-methyl-

Cat. No.: B1398065
CAS No.: 155041-71-7
M. Wt: 185.26 g/mol
InChI Key: LWXPRCDPAOOWFU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted acrylamide derivatives. The official IUPAC name is N-(6-hydroxyhexyl)-2-methylprop-2-enamide, which accurately describes the molecular structure through its systematic designation. This nomenclature clearly indicates the presence of a prop-2-enamide backbone with a methyl substituent at the 2-position and an N-substituted hydroxyhexyl chain attached to the amide nitrogen atom.

The structural representation of this compound can be effectively communicated through its SMILES notation, which provides a linear encoding of the molecular structure. The SMILES code CC(=C)C(=O)NCCCCCCO demonstrates the connectivity pattern, showing the methacrylamide core structure with the characteristic vinyl group and the extended hexyl chain terminating in a hydroxyl functional group. This notation enables precise structural communication among researchers and facilitates database searches and computational modeling applications.

The compound belongs to the broader class of N-substituted methacrylamides, which are characterized by the presence of both vinyl functionality and amide linkages. The structural features include a terminal vinyl group that provides polymerization capability, an amide functional group that contributes to hydrogen bonding characteristics, and a terminal hydroxyl group that enhances water solubility and provides additional reactive sites for chemical modification. These structural elements combine to create a versatile building block for advanced materials applications and bioconjugation chemistry.

Properties

IUPAC Name

N-(6-hydroxyhexyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2)10(13)11-7-5-3-4-6-8-12/h12H,1,3-8H2,2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXPRCDPAOOWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl- typically involves the reaction of 6-bromo-n-hexanol with 2-methyl-2-propenamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures (around 45-65°C) for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It is also used in the development of biochemical assays and diagnostic tools .

Medicine: It helps in stabilizing mutant proteins and restoring their normal function .

Industry: In the industrial sector, 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl- is employed in the production of polymers and coatings. It is also used as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl- involves its interaction with specific molecular targets. The hydroxyhexyl group allows the compound to form hydrogen bonds with enzymes or receptors, thereby modulating their activity. The propenamide backbone provides structural stability and facilitates the binding of the compound to its target sites .

Comparison with Similar Compounds

Structural and Functional Group Variations

The key structural differentiator of 2-propenamide, N-(6-hydroxyhexyl)-2-methyl- is the presence of a terminal hydroxy group on the hexyl chain. This contrasts with related compounds:

  • N-(Hydroxymethyl)-2-methylpropenamide (CAS 30586-93-7): Features a hydroxymethyl group (shorter chain), offering higher reactivity in crosslinking but lower solubility in non-polar solvents .
  • N-Cyclohexyl-2-methylpropenamide (CAS 3450-05-3): Incorporates a bulky cyclohexyl group, enhancing thermal stability but reducing compatibility with hydrophilic matrices .
Table 1: Structural and Functional Comparison
Compound Name Substituent Key Functional Group Reactivity Profile
2-Propenamide, N-(6-hydroxyhexyl)-2-methyl 6-Hydroxyhexyl -OH (terminal) High (hydrogen bonding, esterification)
2-Propenamide, N-hexyl-2-methyl Hexyl -CH2CH2CH2CH2CH2CH3 Moderate (hydrophobic interactions)
N-(Hydroxymethyl)-2-methylpropenamide Hydroxymethyl -CH2OH High (crosslinking, polymerization)
N-Cyclohexyl-2-methylpropenamide Cyclohexyl Cyclohexane ring Low (steric hindrance)

Physicochemical Properties

  • Solubility: The hydroxyhexyl derivative exhibits superior solubility in polar solvents (e.g., water, ethanol) compared to N-hexyl-2-methylpropenamide, which is more soluble in non-polar solvents like hexane .
  • Thermal Stability : N-Cyclohexyl-2-methylpropenamide demonstrates higher thermal stability (decomposition >250°C) due to its rigid cyclohexyl group, whereas the hydroxyhexyl analog decomposes near 180°C, typical of hydroxyalkyl acrylamides .
  • Reactivity: The terminal -OH group in the hydroxyhexyl derivative enables esterification and etherification reactions, making it a versatile intermediate in polymer synthesis. In contrast, N-hexyl-2-methylpropenamide is primarily used as a hydrophobic monomer in adhesives .
Table 2: Application Comparison
Compound Name Key Applications Performance Advantage
2-Propenamide, N-(6-hydroxyhexyl)-2-methyl Hydrogels, drug delivery Enhanced hydrophilicity, reactivity
2-Propenamide, N-hexyl-2-methyl Adhesives, coatings Hydrophobicity, flexibility
N-(Hydroxymethyl)-2-methylpropenamide Crosslinked polymers Rapid polymerization
N-Cyclohexyl-2-methylpropenamide High-temperature thermoplastics Thermal resistance

Biological Activity

2-Propenamide, N-(6-hydroxyhexyl)-2-methyl- (CAS No. 155041-71-7) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl- can be attributed to its interaction with various biological targets, particularly within cellular signaling pathways. This compound has been studied for its role as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression and cellular differentiation.

Target of Action

HDAC inhibitors like 2-Propenamide derivatives have shown promise in inducing apoptosis and differentiation in tumor cells. The inhibition of HDACs leads to an accumulation of acetylated histones, resulting in altered gene expression patterns that can suppress tumor growth .

Biological Activity

Research indicates that 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl- exhibits significant antiproliferative effects against various cancer cell lines. Its activity is primarily linked to its ability to modulate histone acetylation levels, which impacts gene expression related to cell cycle regulation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInduces apoptosis in human tumor cells
HDAC InhibitionInhibits histone deacetylases
Cell DifferentiationPromotes differentiation in cancer cells
Cellular Signaling ModulationAffects signaling pathways related to growth and survival

Case Studies

Several studies have been conducted to evaluate the effects of 2-Propenamide derivatives on cancer cell lines:

  • Study on Anticancer Activity : A study demonstrated that a derivative of 2-Propenamide induced significant apoptosis in breast cancer cell lines by increasing the levels of acetylated histones, leading to the activation of pro-apoptotic genes .
  • Impact on Differentiation : Another investigation found that treatment with this compound resulted in enhanced differentiation of leukemia cells, suggesting its potential as a therapeutic agent for hematological malignancies .

Research Findings

The following findings highlight the biological significance of 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl-:

  • Inhibition of Tumor Growth : In vitro studies showed a marked reduction in tumor cell proliferation when treated with this compound, indicating its potential as an anticancer agent.
  • Mechanistic Insights : The compound's ability to inhibit HDACs was confirmed through biochemical assays, which demonstrated increased histone acetylation levels post-treatment .
  • Dose-Response Relationship : Research indicated that lower concentrations effectively induced differentiation without significant cytotoxicity, making it a candidate for further development as a therapeutic agent.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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